molecular formula C8H8BrFO2 B13051116 2-Bromo-1-fluoro-4-(methoxymethoxy)benzene

2-Bromo-1-fluoro-4-(methoxymethoxy)benzene

Cat. No.: B13051116
M. Wt: 235.05 g/mol
InChI Key: SCDAOWGZTMCJLN-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrFO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and methoxymethoxy groups. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-fluoro-4-(methoxymethoxy)benzene typically involves the following steps:

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-fluoro-4-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-methoxy-1-fluoro-4-(methoxymethoxy)benzene .

Scientific Research Applications

2-Bromo-1-fluoro-4-(methoxymethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-4-(methoxymethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methoxymethoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-fluoro-4-(methoxymethoxy)benzene is unique due to the presence of the methoxymethoxy group, which can significantly influence its chemical reactivity and interactions compared to its similar compounds .

Properties

IUPAC Name

2-bromo-1-fluoro-4-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-5-12-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDAOWGZTMCJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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